
Chlorhydrate de 2-(2-chlorophénoxy)-N-méthyléthanamine
Vue d'ensemble
Description
2-(2-Chlorophenoxy)-N-methylethanamine HCl is a useful research compound. Its molecular formula is C9H13Cl2NO and its molecular weight is 222.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenoxy)-N-methylethanamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenoxy)-N-methylethanamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études de chimie quantique et cinétique
Le « Chlorhydrate de 2-(2-chlorophénoxy)-N-méthyléthanamine » a été utilisé dans des études de chimie quantique et cinétique pour comprendre la formation de molécules organiques complexes. Des chercheurs ont étudié ses réactions avec divers agents tels que OH, Cl et O2 pour construire des modèles cinétiques détaillés . Ces études sont cruciales pour prédire le comportement des espèces chimiques dans différents environnements, y compris les conditions atmosphériques et les procédés industriels.
Pharmacologie
En recherche pharmacologique, des dérivés du « this compound » ont été étudiés pour leur potentiel d’inhibiteurs de petites molécules. Par exemple, des composés structurellement liés à celui-ci se sont avérés inhiber les courants médiés par TMEM206, qui sont impliqués dans la mort cellulaire induite par l’acide dans les cellules cancéreuses du côlon . Cette recherche contribue au développement de nouveaux agents thérapeutiques ciblant des mécanismes cellulaires spécifiques.
Impact environnemental
L’impact environnemental du « this compound » et de ses dérivés est un autre domaine d’étude important. Des recherches ont été menées sur la formation et la remédiation de polluants comme les PCDD/Fs lors de processus thermiques, où ce composé pourrait potentiellement jouer un rôle . Comprendre son comportement et sa dégradation peut conduire à des stratégies améliorées de gestion des déchets et de contrôle de la pollution.
Applications industrielles
Dans le secteur industriel, le « this compound » est un intermédiaire clé dans la synthèse de divers produits chimiques. Il a été utilisé dans la production de produits chimiques de plateforme furaniques, qui sont dérivés de la biomasse et servent d’alternatives aux produits traditionnels à base de pétrole . Son rôle dans la chimie verte met en évidence le passage à des pratiques industrielles plus durables.
Recherche médicale
La recherche médicale a exploré l’utilisation du « this compound » dans la synthèse de composés ayant des applications thérapeutiques potentielles. Des études se sont concentrées sur son rôle dans la création de nouveaux colorants aux propriétés anti-inflammatoires et son utilisation dans la recherche sur l’activité anticonvulsivante . Ces enquêtes sont essentielles pour découvrir de nouveaux médicaments et méthodes de traitement.
Propriétés chimiques
Comprendre les propriétés chimiques du « this compound » est fondamental pour son application dans divers domaines. Les fiches de données de sécurité fournissent des informations détaillées sur sa toxicité, les précautions de manipulation et les mesures de premiers soins, qui sont essentielles pour son utilisation en toute sécurité dans la recherche et les milieux industriels .
Mécanisme D'action
Target of Action
A structurally similar compound, 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid (cba), has been reported to inhibit tmem206 mediated currents . TMEM206 is a transmembrane protein that conducts chloride ions across plasma and vesicular membranes .
Mode of Action
It can be inferred from the action of cba on tmem206 that it might interact with its target to inhibit certain ion currents . This interaction could lead to changes in the ion balance across the cell membrane, affecting cellular functions.
Biochemical Pathways
The inhibition of tmem206 mediated currents by cba suggests that it might affect pathways involving ion transport across cell membranes . This could have downstream effects on various cellular processes, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .
Result of Action
The inhibition of tmem206 mediated currents by cba suggests that it might alter ion balance across cell membranes, potentially affecting various cellular functions .
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGXXZJQNDDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


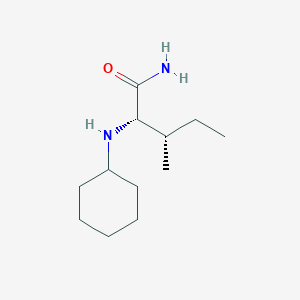
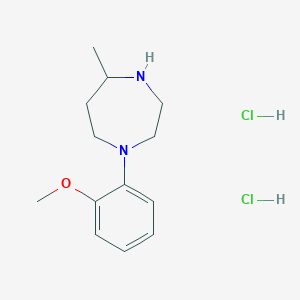
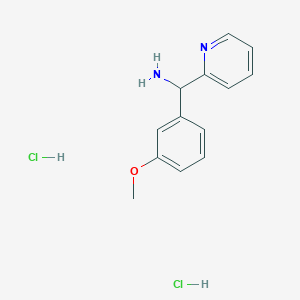
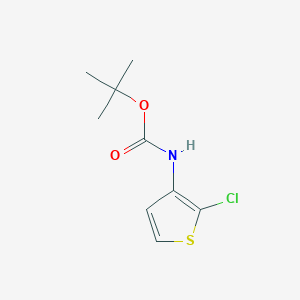
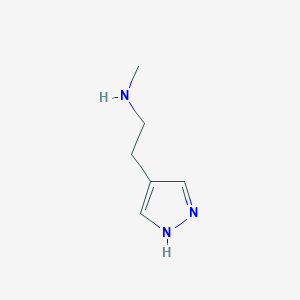
![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)
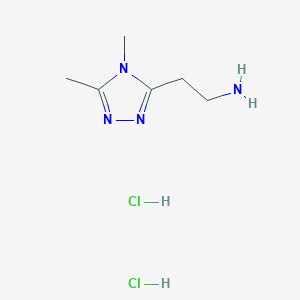
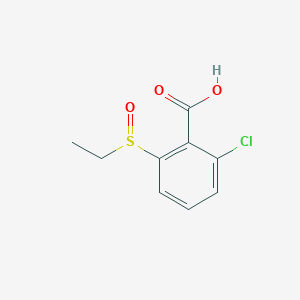
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
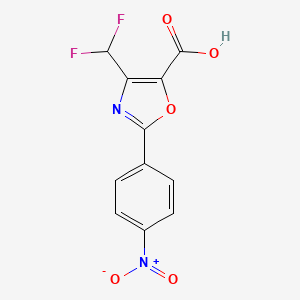
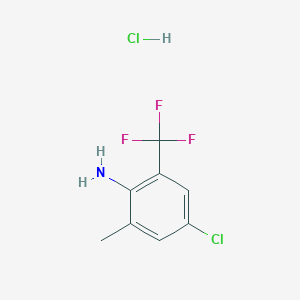
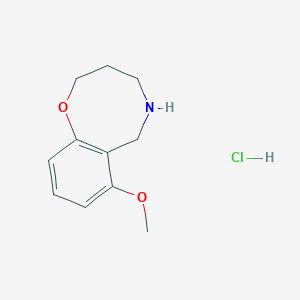
![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)
